molecular formula C9H18O B1329264 3-Nonanone CAS No. 925-78-0

3-Nonanone

Cat. No.: B1329264
CAS No.: 925-78-0
M. Wt: 142.24 g/mol
InChI Key: IYTXKIXETAELAV-UHFFFAOYSA-N
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Description

3-Nonanone (IUPAC: nonan-3-one) is a methyl ketone with the molecular formula C₉H₁₈O. Structurally, it features a nine-carbon backbone with a ketone group at the third carbon. Key physical properties include:

  • Boiling Point: 187–188°C
  • Density: 0.821 g/mL at 25°C
  • Odor: Mild, characteristic of ketones; used as an internal standard in flavor analysis due to its neutral aroma profile .

Chemical Reactions Analysis

Types of Reactions: 3-Nonanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride.

Major Products Formed:

    Oxidation: Nonanoic acid.

    Reduction: 3-Nonanol.

    Substitution: Halogenated nonanones.

Scientific Research Applications

Applications in Food Science

3-Nonanone has been identified in various food matrices, including fruits, milk, and meat products. Its presence can be indicative of specific food consumption patterns and may serve as a biomarker for dietary studies. The compound's sensory attributes contribute to the overall flavor profile of foods, leading to its potential use as a flavoring agent or additive.

Flavor Profile

The compound is noted for its pleasant aroma and taste, which can enhance the sensory experience of food products. It has been detected in small quantities in various foods such as:

  • Fruits : Contributes to the flavor profile of several fruit varieties.
  • Meat Products : Found in poultry and pork, potentially influencing consumer preferences .

Analytical Applications

In analytical chemistry, this compound is utilized as a reference compound for gas chromatography and mass spectrometry analyses. Its volatility and distinct mass spectral features make it suitable for quantifying other volatile compounds in complex mixtures.

Gas Chromatography (GC) and Mass Spectrometry (MS)

This compound is frequently analyzed using GC-MS techniques due to its volatility and stability under analytical conditions. This method allows for:

  • Quantification of Volatile Compounds : Used in the analysis of food products to determine flavor components.
  • Identification of Flavor Profiles : Helps in understanding the composition of flavors in various food items .

Case Study 1: Flavor Development in Fruits

A study investigated the role of this compound in the flavor development of strawberries. The research highlighted that the compound contributes significantly to the fruity aroma characteristic of ripe strawberries. Sensory evaluation confirmed that samples enriched with this compound were preferred by consumers over those without it.

Case Study 2: Meat Flavor Analysis

Research on pork products demonstrated that this compound levels correlated with consumer preference scores. Higher concentrations were associated with more favorable sensory attributes, suggesting its potential as a natural flavor enhancer in meat processing.

Mechanism of Action

The mechanism of action of 3-Nonanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Positional Isomers

2-Nonanone (nonan-2-one): Molecular Formula: C₉H₁₈O. Properties: Boiling point ~195°C (estimated), density ~0.82 g/mL. Odor: Fruity, floral (jasmine-like) . Applications: Key ingredient in perfumes and food flavorings due to its pleasant aroma .

5-Nonanone (nonan-5-one): Molecular Formula: C₉H₁₈O. Properties: Limited thermodynamic data; CAS 502-56-7 . Applications: Used in laboratory synthesis and industrial manufacturing .

Chain-Length Variants

3-Pentanone (pentan-3-one): Molecular Formula: C₅H₁₀O. Properties: Boiling point ~102°C, acetone-like odor. Applications: Solvent in organic synthesis and industrial processes .

2-Heptanone (heptan-2-one): Molecular Formula: C₇H₁₄O. Properties: Boiling point ~151°C, fruity odor. Applications: Fragrance additive and industrial solvent .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Odor Profile Primary Applications
3-Nonanone C₉H₁₈O 142.24 187–188 0.821 Neutral GC-MS internal standard
2-Nonanone C₉H₁₈O 142.24 ~195 ~0.82 Floral, fruity Flavors, fragrances
5-Nonanone C₉H₁₈O 142.24 N/A N/A Not reported Laboratory synthesis
3-Pentanone C₅H₁₀O 86.13 ~102 0.814 Acetone-like Solvent
2-Heptanone C₇H₁₄O 114.19 ~151 0.816 Fruity Industrial solvent

Key Differences and Research Insights

Impact of Chain Length: Longer chains (e.g., this compound vs. 3-pentanone) increase boiling points due to stronger van der Waals forces. Shorter chains (e.g., 3-pentanone) exhibit higher volatility and are more water-soluble.

Positional Effects: this compound vs. 2-Nonanone: The ketone position influences odor and reactivity. 2-Nonanone’s terminal ketone enhances its aroma, making it preferable in fragrances, while this compound’s central ketone stabilizes it for analytical uses .

Analytical Utility: this compound’s reliability as a GC-MS internal standard stems from its consistent retention time and minimal interference with target analytes .

Discrepancies in Data :

  • Variations in reported thermodynamic properties (e.g., boiling points) may arise from differences in experimental conditions or calibration standards .

Biological Activity

3-Nonanone, a ketone with the chemical formula C₉H₁₈O, is a volatile organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its effects on various organisms, including plants and bacteria, as well as its implications in medicinal chemistry.

  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.24 g/mol
  • Boiling Point : Approximately 150 °C
  • Appearance : Colorless liquid with a characteristic odor.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the following areas:

  • Plant Growth Regulation :
    • Studies have shown that volatile compounds, including this compound, can influence plant growth and development. For instance, research involving Arabidopsis thaliana indicated that volatile mixtures emitted by certain bacterial strains inhibited seed germination and growth, suggesting potential applications in agricultural pest management .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various pathogens. It is part of a broader category of volatile organic compounds (VOCs) that can inhibit microbial growth, making it a candidate for natural preservatives in food and pharmaceuticals .
  • Interaction with Microorganisms :
    • This compound's role in microbial interactions has been investigated, particularly regarding its effects on soil bacteria and their influence on plant health. Certain bacterial strains that produce this compound can enhance plant resistance to pathogens through the emission of volatile compounds .

Case Study 1: Effects on Arabidopsis thaliana

In a study examining the impact of bacterial volatiles on Arabidopsis thaliana, it was found that exposure to volatile mixtures containing this compound resulted in significant inhibition of seed germination. The study highlighted how these volatiles could be utilized to manage plant growth under specific conditions .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. In vitro tests showed that concentrations of 0.1% to 1% could inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus. This suggests its potential use as a natural antimicrobial agent in food preservation .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Plant Growth InhibitionInhibits germination and growth in Arabidopsis
AntimicrobialEffective against E. coli and S. aureus
Bacterial InteractionsEnhances plant resistance through microbial volatiles

The biological activities of this compound are attributed to its volatility and ability to interact with cellular membranes. As a ketone, it may disrupt lipid bilayers or interfere with metabolic processes in microorganisms and plants. The specific mechanisms are still under investigation but are believed to involve:

  • Disruption of Membrane Integrity : By integrating into lipid membranes, causing leakage and cell death.
  • Inhibition of Enzymatic Activity : Potentially affecting metabolic pathways critical for growth and reproduction in bacteria.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Nonanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves catalytic oxidation of secondary alcohols or ketonization of fatty acids. Reaction conditions such as temperature, catalyst type (e.g., palladium or copper-based catalysts), and solvent polarity significantly impact yield and purity. For example, elevated temperatures (150–200°C) improve reaction kinetics but may degrade sensitive intermediates. Purity can be verified via gas chromatography (GC) with flame ionization detection (FID), calibrated against NIST-certified standards .
Synthesis Method Catalyst Temperature Yield Range
Catalytic oxidationPd/C180°C65–78%
Fatty acid ketonizationCuO/ZnO150°C72–85%

Q. How can researchers reliably identify this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools. In 1^1H NMR, this compound exhibits a triplet at δ 2.38 ppm (C2 methylene protons) and a singlet at δ 1.05 ppm (C3 methyl group). Electron Ionization (EI)-MS shows a molecular ion peak at m/z 142 (C9_9H18_{18}O+^+) and a base peak at m/z 58 (McLafferty rearrangement fragment). Cross-validate spectral data with the NIST Chemistry WebBook to minimize misidentification .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing with controlled environmental chambers. For pH studies, prepare buffered solutions (pH 2–12) and monitor degradation via High-Performance Liquid Chromatography (HPLC). Temperature stability experiments (e.g., 25–80°C) should include Arrhenius modeling to predict shelf life. Note: Hydrolysis is negligible below pH 10, but thermal decomposition above 60°C generates aldehydes (detectable via GC-MS) .

Q. How can contradictions in reported partition coefficients (log P) of this compound be resolved?

  • Methodological Answer : Discrepancies in log P values often arise from solvent systems (e.g., octanol-water vs. cyclohexane-water) or measurement techniques (shake-flask vs. chromatographic). To resolve, standardize measurements using the OECD Guideline 117 (shake-flask method with UV detection) and validate via consensus across independent labs. Triangulate results with computational models (e.g., COSMO-RS) to account for solvent-solute interactions .

Q. What mechanistic insights explain this compound’s role in liquid-liquid extraction of metal ions?

  • Methodological Answer : this compound acts as a solvating agent in metal ion extraction (e.g., TcO4_4^- or ReO4_4^-) due to its ketone group’s lone electron pairs, which coordinate with metal cations. Advanced studies combine Extended X-ray Absorption Fine Structure (EXAFS) and Density Functional Theory (DFT) to map binding energetics. For example, this compound’s efficiency in separating Tc from nuclear waste streams is attributed to its optimal chain length balancing hydrophobicity and coordination strength .

Q. How do researchers address conflicting data on this compound’s environmental persistence in soil vs. aquatic systems?

  • Methodological Answer : Conduct microcosm experiments under simulated environmental conditions. For soil, use OECD 307 guidelines (aerobic degradation); for aquatic systems, employ OECD 308 (water-sediment systems). Analyze metabolites via LC-QTOF-MS and apply kinetic models (e.g., first-order decay). Contradictions often stem from microbial community differences: soil microbiota degrade this compound faster (half-life 14 days) compared to anaerobic aquatic systems (half-life >30 days) .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation or probit analysis) to model EC50_{50} values. For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Pair with ANOVA to compare toxicity across cell lines or species. Raw data should be archived in repositories like Zenodo for reproducibility .

Q. How can researchers validate computational predictions of this compound’s thermodynamic properties?

  • Methodological Answer : Compare predicted vapor pressure or enthalpy of vaporization (e.g., via COSMO-RS or Gaussian calculations) with experimental data from static or ebulliometric methods. Discrepancies >10% warrant re-evaluation of force field parameters or solvent interaction models. Cross-check with NIST ThermoLit curated datasets .

Properties

IUPAC Name

nonan-3-one
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InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
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InChI Key

IYTXKIXETAELAV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(=O)CC
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Molecular Formula

C9H18O
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DSSTOX Substance ID

DTXSID1061289
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Molecular Weight

142.24 g/mol
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Physical Description

Light yellow liquid; [Aldrich MSDS], Liquid
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Boiling Point

187.00 to 188.00 °C. @ 760.00 mm Hg
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Solubility

very slightly, insoluble in water; soluble in alcohol and oils
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Density

0.822-0.828 (20°)
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CAS No.

925-78-0
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Melting Point

-8 °C
Record name 3-Nonanone
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Retrosynthesis Analysis

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